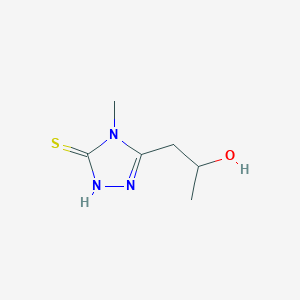

1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol (5M4MT) is a small organic molecule that has been extensively studied due to its diverse range of applications. It is a member of the triazole family, which includes compounds that are widely used as pharmaceuticals, agrochemicals, and industrial chemicals. 5M4MT is a versatile molecule with a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. It has been used as an inhibitor of enzymes, a reagent for organic synthesis, and a potential therapeutic agent. In

Scientific Research Applications

Antileishmanial Activity

One study explored the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, including compounds closely related to the one you are interested in. These compounds were theoretically studied using Density Functional Theory (DFT) and tested against Leishmania infantum promastigots, showing remarkable antileishmanial activity for certain derivatives (Süleymanoğlu et al., 2017).

Antimicrobial Activity

Research on double-headed derivatives of 4-amino-5-mercapto-1,2,4-triazol-3-yl compounds revealed their synthesis under microwave irradiation and subsequent testing for antifungal activities. These compounds showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Haggam, 2021).

Corrosion Inhibition

Triazole derivatives, including those with mercapto groups, have been evaluated as corrosion inhibitors for various metals in acidic and neutral solutions. The adsorption properties of these compounds indicate a physisorption mode, suggesting their effectiveness in protecting metals from corrosion (Allam, 2007).

Antitubercular Agents

A study focused on the synthesis of spiro compounds featuring 1,2,4-triazol-4-yl moieties demonstrated their potential as antitubercular agents. These compounds were synthesized via a green chemistry approach and showed significant activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Pandey et al., 2014).

Synthesis and Chemical Characterization

The synthesis and characterization of 1,2,4-triazole derivatives, including those with mercapto and amino groups, have been extensively studied. These compounds form the basis for further exploration into their biological activities and potential applications in medicine and agriculture due to their versatile chemical properties (Riyadh & Gomha, 2020).

Mechanism of Action

Target of Action

Similar compounds, such as azoles, are known to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Mode of Action

It’s worth noting that similar compounds, such as azoles, inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it may interfere with the ergosterol biosynthesis pathway in fungi .

Result of Action

Some compounds with similar structures have shown good antimicrobial activities against test microorganisms .

properties

IUPAC Name |

3-(2-hydroxypropyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-4(10)3-5-7-8-6(11)9(5)2/h4,10H,3H2,1-2H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHTUWSGRQLQQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNC(=S)N1C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Fluorophenyl)sulfonyl]methylamino}thiolane-1,1-dione](/img/structure/B366601.png)

![Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B366610.png)

![3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B366618.png)

![2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B366631.png)

![2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B366636.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B366643.png)

![2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B366646.png)

![{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B366652.png)